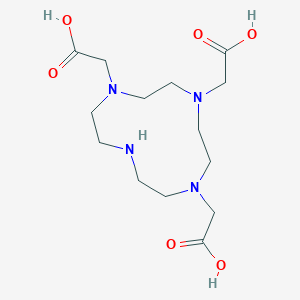
1,4,7-三(羧甲基)-1,4,7,10-四氮杂环十二烷
概述
描述
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is a macrocyclic compound known for its ability to chelate metal ions. This compound is particularly significant in the field of coordination chemistry due to its high affinity for lanthanides and transition metals. It forms thermodynamically stable and kinetically inert complexes, making it useful in various scientific and industrial applications .
科学研究应用
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane has a wide range of applications in scientific research:
作用机制
Target of Action
It is known to be an impurity of gadobutrol , a nonionic, paramagnetic contrast agent used in magnetic resonance imaging (MRI) . Gadobutrol primarily targets water molecules in the body to enhance the contrast in MRI scans .
Mode of Action
As an impurity of gadobutrol, it may share similar properties . Gadobutrol works by altering the magnetic properties of water molecules in the body, which enhances the contrast between different tissues in MRI scans .
Pharmacokinetics
As an impurity of Gadobutrol, it may share similar pharmacokinetic properties .
Result of Action
As an impurity of Gadobutrol, it may share similar effects, such as enhancing the contrast in MRI scans .
生化分析
Cellular Effects
It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to bind to certain biomolecules, potentially influencing enzyme activity and gene expression
Temporal Effects in Laboratory Settings
Similarly, any long-term effects on cellular function observed in in vitro or in vivo studies have not been well studied .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane typically involves the alkylation of 1,4,7,10-tetraazacyclododecane with bromoacetic acid under basic conditions. The reaction is carried out in a solvent such as acetonitrile, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:
Chelation: Forms stable complexes with metal ions such as gadolinium, copper, and zinc.
Substitution: Can undergo substitution reactions where the carboxymethyl groups are replaced with other functional groups.
Common Reagents and Conditions
Chelation: Typically involves metal salts like gadolinium chloride in aqueous or methanolic solutions.
Substitution: Uses reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
相似化合物的比较
Similar Compounds
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another macrocyclic compound with similar chelating properties.
1,4,7-Tris(aminocarbonylmethyl)-1,4,7,10-tetraazacyclododecane: A derivative with different functional groups, offering varied reactivity and applications.
Uniqueness
1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane is unique due to its high affinity for lanthanides and its ability to form kinetically inert complexes. This makes it particularly useful in applications requiring stable and long-lasting metal complexes, such as in medical imaging and industrial catalysis .
属性
IUPAC Name |
2-[4,7-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O6/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLZCENAOIROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)O)CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276042 | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-37-9 | |
| Record name | 1,4,7-Tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114873379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4,7-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6DV6KJV7Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

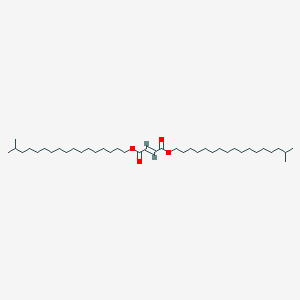
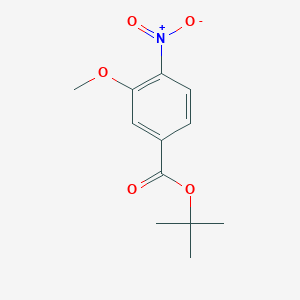
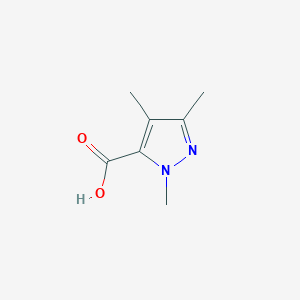
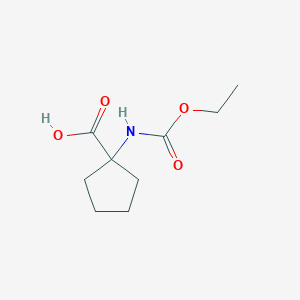
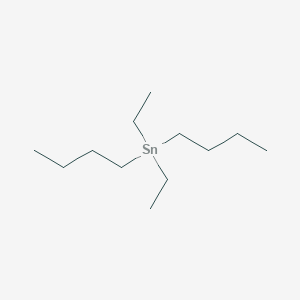

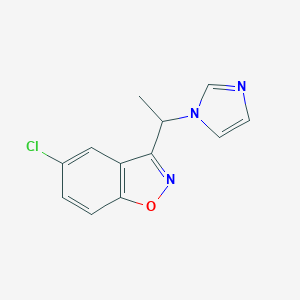

![2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol](/img/structure/B56394.png)
![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

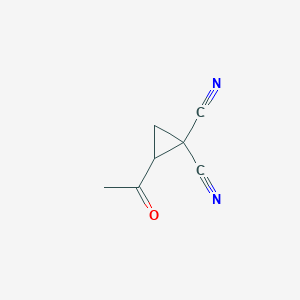
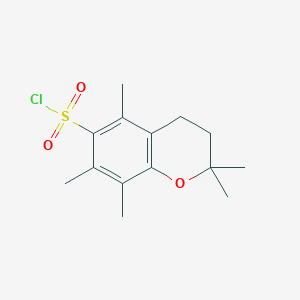
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
